molecular formula C9H6BrNO2 B3059288 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- CAS No. 96576-19-1

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-

Cat. No.: B3059288
CAS No.: 96576-19-1
M. Wt: 240.05 g/mol
InChI Key: GASOZNVGQUNKEA-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of 1,4-benzodioxin, featuring a bromine atom and a carbonitrile group.

Preparation Methods

The synthesis of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- typically involves the bromination of 1,4-benzodioxin-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and various oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-, such as its specific reactivity due to the presence of the bromine atom and the carbonitrile group.

Properties

IUPAC Name

3-bromo-2H-1,4-benzodioxine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-9(5-11)6-12-7-3-1-2-4-8(7)13-9/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASOZNVGQUNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)(C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536653
Record name 2-Bromo-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96576-19-1
Record name 2-Bromo-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
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1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
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1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
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1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
Reactant of Route 5
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
Reactant of Route 6
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-

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